Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate
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Overview
Description
Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate is a complex organic compound with a molecular formula of C18H21FN2O2 and a molecular weight of 316.37 g/mol . This compound features a quinoline moiety, a piperidine ring, and a methyl ester group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoroquinoline with piperidine under specific conditions to form the intermediate compound, which is then esterified with methyl acetate . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The piperidine ring may interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(8-fluoroquinolin-4-yl)acetate: Similar structure but with a different position of the fluoro group.
4-Piperidineacetic acid, 1-[(6-fluoro-2-quinolinyl)methyl]-, methyl ester: Another closely related compound with similar functional groups.
Uniqueness
Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a quinoline moiety with a piperidine ring and a methyl ester group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H21FN2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 2-[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H21FN2O2/c1-23-18(22)10-13-6-8-21(9-7-13)12-16-4-2-14-11-15(19)3-5-17(14)20-16/h2-5,11,13H,6-10,12H2,1H3 |
InChI Key |
LWBNKPYMTXWLJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
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